N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-(m-tolyl)methanesulfonamide
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Description
N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-(m-tolyl)methanesulfonamide is a useful research compound. Its molecular formula is C22H26N2O4S and its molecular weight is 414.52. The purity is usually 95%.
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Scientific Research Applications
1. Enantioselective Intermolecular C-H Functionalization
Rhodium-catalyzed reactions involving similar compounds to N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-(m-tolyl)methanesulfonamide have been used for enantioselective intermolecular C-H functionalization at allylic and benzylic positions. These reactions demonstrate the potential of N-sulfonyltriazoles in effective C-H functionalization of sp(3) C-H bonds in substrates with additional functionality (Kubiak et al., 2016).
2. Synthesis of Methanesulfonohydrazides
A three-component reaction involving compounds similar to the one has been developed, yielding methanesulfonohydrazides. This radical process involves intramolecular 5-exo-cyclization and insertion of sulfur dioxide, highlighting the compound's potential in novel synthesis methods (An, Zheng, & Wu, 2014).
3. Photophysical Properties in Fluorescent Compounds
Research on compounds like this compound demonstrates their utility in creating fluorescent materials. These compounds exhibit excited state intramolecular proton-transfer fluorescence, which is significant for applications like ionizing radiation detection (Kauffman & Bajwa, 1993).
4. Novel Chemical Scaffold Development
Compounds structurally related to the subject compound are used to develop new chemical scaffolds, like dibenzo[b,f][1,4,5]oxathiazepine-5,5-dioxides and heterocyclic analogs. This highlights their importance in exploring new chemical spaces and drug design potentials (Sapegin et al., 2016).
5. Role in Carbonic Anhydrase Inhibitors
Primary sulfonamide functionality in compounds like this compound facilitates the creation of novel [1,4]oxazepine-based carbonic anhydrase inhibitors. This is significant for therapeutic applications (Sapegin, Kalinin, Angeli, Supuran, & Krasavin, 2018).
Properties
IUPAC Name |
N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-8-yl)-1-(3-methylphenyl)methanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4S/c1-5-11-24-19-10-9-18(13-20(19)28-15-22(3,4)21(24)25)23-29(26,27)14-17-8-6-7-16(2)12-17/h5-10,12-13,23H,1,11,14-15H2,2-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYKUJPCFCHTWKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C(CO3)(C)C)CC=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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